4-(METHYLSULFONAMIDO)BENZALDEHYDE

Catalog No.
S805512
CAS No.
83922-54-7
M.F
C8H9NO3S
M. Wt
199.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(METHYLSULFONAMIDO)BENZALDEHYDE

CAS Number

83922-54-7

Product Name

4-(METHYLSULFONAMIDO)BENZALDEHYDE

IUPAC Name

N-(4-formylphenyl)methanesulfonamide

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

InChI

InChI=1S/C8H9NO3S/c1-13(11,12)9-8-4-2-7(6-10)3-5-8/h2-6,9H,1H3

InChI Key

DANYPOSRRWSVPY-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C=O

Synonyms

4-(Methylsulfonylamino)benzaldehyde; USP Sotalol Related Compound B;

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C=O

Synthesis and Characterization:

N-(4-Formylphenyl)methanesulfonamide is a synthetic organic compound with the chemical formula C₈H₉NO₃S. Its synthesis has been reported in scientific literature, though not extensively. One study describes its preparation through the reaction of 4-aminobenzaldehyde and methanesulfonyl chloride in the presence of pyridine as a base [].

4-(Methylsulfonamido)benzaldehyde is an aromatic aldehyde characterized by the presence of a methylsulfonamido group attached to the benzaldehyde structure. Its molecular formula is C8H9NO2S, and it features a benzene ring with an aldehyde functional group (-CHO) and a methylsulfonamido group (-SO2NHCH3) at the para position. This compound is of interest due to its potential biological activities and utility in synthetic chemistry.

Typical of aldehydes, including:

  • Nucleophilic Addition Reactions: The carbonyl carbon of the aldehyde group can react with nucleophiles to form alcohols or other derivatives.
  • Condensation Reactions: It can undergo condensation with amines to form imines or with alcohols to produce acetals.
  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid under appropriate conditions.

These reactions are influenced by the electron-withdrawing nature of the methylsulfonamido group, which can affect the reactivity of the carbonyl carbon.

Several methods exist for synthesizing 4-(methylsulfonamido)benzaldehyde. One notable approach involves:

  • Starting Material: Begin with 4-chlorobenzaldehyde.
  • Reaction with Sodium Methyl Mercaptide: In an aqueous solution of sodium methyl mercaptide, react with 4-chlorobenzaldehyde under phase-transfer catalysis conditions.
  • Oxidation Step: The resulting methylthio phenyl formaldehyde can then be oxidized using hydrogen peroxide in the presence of sulfuric acid to yield 4-(methylsulfonamido)benzaldehyde .

This method is efficient and environmentally friendly, making it suitable for industrial applications.

4-(Methylsulfonamido)benzaldehyde has potential applications in:

  • Pharmaceutical Industry: As a building block for synthesizing biologically active compounds.
  • Organic Synthesis: Used as an intermediate in various organic reactions due to its reactive aldehyde group.
  • Material Science: Potential use in developing new materials with specific properties derived from its unique structure.

Interaction studies involving 4-(methylsulfonamido)benzaldehyde may focus on its reactivity with biological molecules or its role in catalysis. Investigating how this compound interacts with enzymes or receptors could provide insights into its potential therapeutic applications. Additionally, understanding its interactions in synthetic pathways can help optimize reaction conditions for better yields and selectivity.

Similar Compounds: Comparison

Several compounds share structural similarities with 4-(methylsulfonamido)benzaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
BenzaldehydeSimple aromatic aldehydeBasic structure without substituents
4-MethylbenzaldehydeAromatic aldehydeMethyl group at para position
4-(Methylthio)benzaldehydeAromatic aldehydeContains a methylthio group
SulfanilamideSulfonamideKnown antibacterial properties

4-(Methylsulfonamido)benzaldehyde stands out due to the combination of both an aldehyde and a sulfonamide functional group, which may enhance its biological activity compared to simpler analogs.

XLogP3

0.7

UNII

V28J53B18G

Other CAS

83922-54-7

Wikipedia

4-(methylsulfonylamino)benzaldehyde

Dates

Last modified: 08-15-2023

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